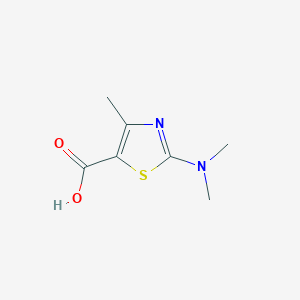

2-(二甲氨基)-4-甲基-1,3-噻唑-5-羧酸

描述

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of imidazole-4-carboxylic acids, which are structurally related to thiazolecarboxylic acids, has been achieved using a novel solid-phase bound 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin in a microwave reactor, indicating the potential for rapid synthesis methods for related compounds . Similarly, derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been synthesized through acylation and methylation reactions, starting from the ethyl ester and anilide of thiazole-2-carboxylic acid . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activity. While the specific molecular structure analysis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is not provided, related studies have used density functional theory (DFT) to investigate the structural, electronic, and spectroscopic properties of similar compounds, such as 4-methylthiadiazole-5-carboxylic acid . These studies include vibrational analysis, NBO analysis for hydrogen bond strength, and solvent effect investigations, which are relevant for understanding the behavior of thiazole derivatives in different environments.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and oxidative dimerization. For example, thiazolidine-2,4-dicarboxylic acid, another thiazole derivative, has been synthesized through condensation reactions and has shown regioselective cyclocondensation behavior . Additionally, enolates of 2-isothiocyanatocarboxylic esters have been used to synthesize thiazolo[5,4-d]-thiazole derivatives through oxidative dimerization . These reactions highlight the reactivity of thiazole compounds and provide insight into potential reactions that 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Studies on related compounds, such as 4-methylthiadiazole-5-carboxylic acid, have provided detailed insights into their electronic structure, spectral features, hydrogen bonding, and solvent effects . These properties are essential for understanding the reactivity, stability, and potential applications of thiazole derivatives. The analysis of these properties for 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid would likely reveal similar characteristics that are important for its practical use in various fields.

科学研究应用

新型合成路线和杂环化合物形成

吡咯并[2,1-b]噻唑的合成: 一项研究展示了 5-芳酰-2-(二甲氨基)亚甲基-2,3-二氢-3-氧代吡咯并[2,1-b]噻唑-7-羧酸酯及其相关衍生物的制备。此过程涉及取代乙腈与巯基乙酸的转化,导致形成 N-烷基化的噻唑烷-4-酮,进一步甲酰化生成吡咯并[2,1-b]噻唑,展示了该化合物在合成复杂杂环结构中的作用 (Tverdokhlebov 等人,2003)。

噻唑并[5,4-d]噻唑衍生物: 另一项研究探索了源自 2-异硫代羧酸的钛(IV) 烯醇盐的氧化二聚作用,以生成噻唑并[5,4-d]噻唑衍生物。该研究详细阐述了噻唑基化合物在生成具有潜在生物活性的新型环状结构方面的合成多功能性 (Cież & Kalinowska‐Tłuścik,2012)。

多样性定向合成: 包括与本化合物相关的结构在内的 1-异氰基-2-二甲氨基-烯烃已被用于多组分反应 (MCR) 中,用于组装高度取代的噻唑。这突出了该化合物在创建多样化学库中的应用,用于潜在药理学筛选 (Dömling & Illgen,2004)。

缓蚀: 已研究噻唑,包括 2-(二甲氨基)-4-甲基-1,3-噻唑-5-羧酸的衍生物,作为酸性溶液中低碳钢的缓蚀剂。研究表明它们在保护金属表面免受腐蚀方面的潜在应用,表明了非制药应用领域 (Quraishi & Sharma,2005)。

受限杂环 γ-氨基酸

- 设计二级蛋白质结构的模拟物: 与本化合物相关的 4-氨基(甲基)-1,3-噻唑-5-羧酸已被确定为一类新的受限杂环 γ-氨基酸。这些化合物对于模拟蛋白质的二级结构(如螺旋和 β-折叠)很有价值,展示了它们在肽和蛋白质工程中的应用 (Mathieu 等人,2015)。

作用机制

Target of Action

Many compounds with similar structures, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA)-based copolymers, have been shown to interact with various biological targets, including proteins and cell membranes . The specific target of “2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid” would depend on its specific structure and properties.

Mode of Action

The mode of action would depend on the specific target and the chemical properties of the compound. For example, if the compound interacts with a protein, it might alter the protein’s function or stability .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its target and mode of action. For example, if the compound interacts with an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical properties. For example, compounds with certain functional groups might be more readily absorbed or metabolized .

Result of Action

The result of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a particular enzyme, the result might be a decrease in the production of a certain metabolite .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH and temperature . For example, some compounds are known to show pH-responsive behavior .

安全和危害

未来方向

属性

IUPAC Name |

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(6(10)11)12-7(8-4)9(2)3/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVJEVQVOMTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634629 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

162650-62-6 | |

| Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。